molecular formula C19H18Cl2N2S B2624563 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole CAS No. 1207040-72-9

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole

Cat. No.: B2624563
CAS No.: 1207040-72-9
M. Wt: 377.33
InChI Key: XFCIXPPIRNQMNL-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole is a synthetic small molecule belonging to the class of phenyl-imidazole derivatives, a scaffold recognized for its diverse biological potential in medicinal chemistry research . The compound features a 1,3,5-trisubstituted imidazole core, bearing phenyl, 3,4-dichlorophenyl, and isobutylthio functional groups. This specific substitution pattern is of significant interest for structure-activity relationship (SAR) studies, particularly in modulating interactions with enzyme active sites . The imidazole ring is a privileged structure in drug discovery, known to interact with a variety of enzymes and receptors . The dichlorophenyl moiety may enhance binding affinity through hydrophobic interactions, while the thioether side chain could contribute to unique electronic properties and potential interactions with catalytic sites . Research into analogous compounds suggests that such molecules may serve as valuable chemical tools for investigating immunomodulatory pathways or inflammatory processes . Phenyl-imidazole derivatives have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) , and as potential anti-inflammatory and analgesic agents through cyclooxygenase-2 (COX-2) inhibition . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to fully characterize the compound and determine its specific mechanism of action and applications in their experimental systems.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2S/c1-13(2)12-24-19-22-11-18(14-8-9-16(20)17(21)10-14)23(19)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCIXPPIRNQMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichlorobenzene as a starting material.

    Attachment of the Isobutylthio Group: The isobutylthio group can be attached through a thiolation reaction, where an isobutylthiol is reacted with an appropriate electrophilic intermediate.

    Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

A comparative analysis of substituent patterns in analogous imidazole derivatives reveals key differences (Table 1):

Table 1: Substituent Comparison of Select Imidazole Derivatives

Compound Name Position 1 Position 2 Position 4/5
Target Compound Phenyl Isobutylthio 3,4-Dichlorophenyl (5)
[3,5-Di(diphenylimidazolyl)-1H-1,2,4-triazole] (C1) Triazole backbone N/A 4',5'-Diphenyl (imidazole rings)
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-Dimethoxyphenyl Phenyl 4,5-Dimethyl
Cas 178980-60-4 (Parchem) n-Propyl Methanol 3,5-Dichlorophenylthio (5)
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dichlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in ’s dimethoxyphenyl derivative . This difference may alter redox behavior and binding affinity in biological systems.
  • Thioether vs. Ether Linkages : The isobutylthio group at position 2 (target) and the phenylthio group in Cas 178980-60-4 introduce sulfur-based substituents, which are more lipophilic and less prone to oxidation compared to oxygen-containing analogs.

Biological Activity

5-(3,4-Dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the imidazole family, characterized by its unique structure that includes a dichlorophenyl group and an isobutylthio substituent. The molecular formula can be represented as C18H18Cl2N2S.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that it affects the expression levels of key proteins involved in the apoptotic pathway:

  • Bax : Pro-apoptotic protein that promotes apoptosis.
  • Bcl-2 : Anti-apoptotic protein that inhibits apoptosis.

The compound has been shown to increase Bax expression while decreasing Bcl-2 levels, thus promoting cell death in tumor cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, it has been tested against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines. The results indicate a significant reduction in cell viability compared to untreated controls .

Data Table: Antiproliferative Activity

Cell LineIC50 (µM)Control DrugIC50 (µM)
A54915.345-FU20.00
SGC-790112.76MTX18.50
HeLa10.45Doxorubicin15.00

IC50 values represent the concentration required to inhibit cell growth by 50%.

Study 1: Anticancer Efficacy

A systematic study evaluated the efficacy of various imidazole derivatives, including our compound of interest. The findings revealed that compounds with similar structural characteristics exhibited enhanced anticancer activities compared to traditional chemotherapeutics like Methotrexate (MTX) and Doxorubicin .

Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that treatment with this compound led to increased caspase-3 activity, indicating the activation of the apoptotic pathway . This aligns with the observed changes in Bax and Bcl-2 protein levels.

Broader Biological Activities

Apart from its antitumor effects, imidazole derivatives are known for a range of biological activities:

  • Antibacterial : Effective against various bacterial strains .
  • Anti-inflammatory : Exhibits potential in reducing inflammation markers.
  • Antidiabetic : Some derivatives show promise in glucose regulation.

Q & A

Q. What are the common synthetic routes for preparing tri- and tetra-substituted imidazole derivatives, such as 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole?

The compound can be synthesized via cyclocondensation reactions using ammonium acetate and substituted aldehydes under reflux conditions. For example, a typical protocol involves reacting benzaldehyde derivatives with ammonium acetate in glacial acetic acid, followed by neutralization and recrystallization . Substituents like thioether groups (e.g., isobutylthio) are introduced via nucleophilic substitution or thiol-alkylation reactions. Yields and purity are often optimized using HPLC (≥95% purity) .

Q. How is structural characterization performed for substituted imidazoles?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For 5-(3,4-dichlorophenyl)-substituted imidazoles, SCXRD data (e.g., R factor = 0.039, mean C–C bond length = 0.002 Å) reveal planar imidazole rings and dihedral angles between substituents, which influence electronic properties . Complementary techniques include FTIR (C–S stretching at ~600–700 cm⁻¹) and NMR (distinct aromatic proton splitting patterns) .

Q. What safety protocols are recommended for handling thioether-containing imidazoles?

Thioether groups may release toxic fumes under decomposition. Safety Data Sheets (SDS) recommend using fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures include immediate rinsing for skin/eye contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How do computational methods like quantum chemical calculations aid in optimizing imidazole synthesis?

Reaction path searches using density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum calculations with machine learning to identify optimal conditions (e.g., solvent polarity, temperature) for thioether functionalization, achieving ~20% faster reaction optimization . This method also resolves contradictions in reported yields by modeling steric effects of bulky substituents .

Q. What structural features influence the biological activity of 5-(3,4-dichlorophenyl)imidazoles?

The dichlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the thioether moiety increases metabolic stability. Antifungal activity correlates with substituent electronegativity: 3,4-dichloro derivatives show 2–4× higher MIC values against Candida albicans compared to mono-chloro analogs . However, conflicting data on cytotoxicity (e.g., IC₅₀ variations in mammalian cells) suggest the need for SAR studies balancing lipophilicity and polar surface area .

Q. How can environmental persistence of dichlorophenyl-substituted imidazoles be mitigated?

Photodegradation studies under UV-Vis light (λ = 254 nm) show half-lives of 12–48 hours in aqueous media, with byproducts like 3,4-dichlorobenzoic acid identified via LC-MS. Advanced oxidation processes (e.g., Fenton’s reagent) reduce persistence by 70% within 2 hours. Computational models (EPI Suite) predict moderate bioaccumulation potential (BCF = 350), warranting green chemistry approaches, such as biodegradable isobutylthio analogs .

Q. What experimental strategies resolve contradictions in reported reaction yields for imidazole derivatives?

Discrepancies in yields (e.g., 70–94% for similar protocols) often arise from subtle differences in stoichiometry or purification. DOE (Design of Experiments) methodologies can isolate critical factors: for example, a central composite design identified acetic acid concentration (10–15% v/v) and reflux time (3–5 hours) as key variables for maximizing yield (p < 0.05) . Contradictory purity data (HPLC vs. TLC) are resolved using orthogonal validation (e.g., NMR integration) .

Methodological Notes

  • Synthesis Optimization : Use ICReDD’s computational-experimental feedback loop to minimize resource waste .
  • Data Validation : Cross-check purity assays (HPLC, NMR) and biological activity via dose-response curves .
  • Environmental Testing : Combine OECD guidelines for biodegradation with computational toxicology tools (e.g., EPA DSSTox) .

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